N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide
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Overview
Description
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide is an organic compound with a complex structure that includes benzyl, sulfamoyl, chloro, and cyanomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with a sulfonyl chloride derivative to form the benzylsulfamoyl intermediate.
Introduction of the Chloro Group: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Cyanomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(benzylsulfamoyl)benzamide: Lacks the chloro and cyanomethyl groups.
N-benzyl-4-chloro-N-(cyanomethyl)benzamide: Lacks the benzylsulfamoyl group.
3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide: Lacks the N-benzyl group.
Uniqueness
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-(benzylsulfamoyl)-4-chloro-N-(cyanomethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-21-12-11-20(23(28)27(14-13-25)17-19-9-5-2-6-10-19)15-22(21)31(29,30)26-16-18-7-3-1-4-8-18/h1-12,15,26H,14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFGENUHAOAAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)N(CC#N)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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